molecular formula C20H20O4S2 B14200387 9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- CAS No. 833489-91-1

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-

Katalognummer: B14200387
CAS-Nummer: 833489-91-1
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: UCPPBMKSZSOAEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This can be achieved through a nucleophilic substitution reaction where 9,10-anthracenedione is reacted with 2-methoxyethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the anthracenedione core to a more reduced form.

    Substitution: The methoxyethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydroquinones.

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- exerts its effects depends on its specific application. In biological systems, it might interact with cellular components such as DNA or proteins, potentially inhibiting their function or inducing oxidative stress. The methoxyethylthio groups could enhance its ability to penetrate cell membranes, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]- is unique due to the presence of methoxyethylthio groups, which can enhance its solubility and reactivity compared to other anthracenedione derivatives. This makes it particularly valuable in applications requiring specific solubility or reactivity profiles.

Eigenschaften

CAS-Nummer

833489-91-1

Molekularformel

C20H20O4S2

Molekulargewicht

388.5 g/mol

IUPAC-Name

1,8-bis(2-methoxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C20H20O4S2/c1-23-9-11-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-10-24-2/h3-8H,9-12H2,1-2H3

InChI-Schlüssel

UCPPBMKSZSOAEW-UHFFFAOYSA-N

Kanonische SMILES

COCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.